molecular formula C18H20N2O2S B2966680 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 1903096-31-0

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide

Cat. No. B2966680
CAS RN: 1903096-31-0
M. Wt: 328.43
InChI Key: HXJDNUGRRITHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide, also known as TH-302, is a hypoxia-activated prodrug that has been extensively studied for its potential in cancer treatment. It is a promising candidate due to its ability to selectively target tumor hypoxia, a common characteristic of solid tumors, while sparing normal tissues.

Scientific Research Applications

Anticancer Activity

The synthesis and biological evaluation of benzothiazole derivatives, including a variety of N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, have demonstrated significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF7-MDR (multi-drug resistant breast cancer), and HT1080 (fibrosarcoma) (Nam et al., 2010). Another study on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed promising anticancer activity against breast, lung, colon, and ovarian cancer cell lines, with some derivatives exhibiting better activity than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial Activity

Benzothiazole derivatives have also been synthesized and evaluated for their antimicrobial activities. A study involving the synthesis of 2-phenylamino-thiazole derivatives assessed their effectiveness against Gram-positive and Gram-negative bacterial strains, as well as fungal strains, finding that some molecules exhibited potent antimicrobial properties, surpassing those of reference drugs (Bikobo et al., 2017).

Enzyme Inhibition

Research on acridine-acetazolamide conjugates derived from benzamide and thiazole compounds has revealed potent inhibition of carbonic anhydrases, crucial enzymes involved in various physiological processes. These inhibitors showed low micromolar and nanomolar inhibition ranges for human carbonic anhydrase isoforms, suggesting their potential in designing drugs targeting these enzymes (Ulus et al., 2016).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-17(19-11-10-14-4-2-1-3-5-14)15-6-8-16(9-7-15)22-18-20-12-13-23-18/h4,6-9,12-13H,1-3,5,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJDNUGRRITHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.